4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol
Description
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a nitrophenol moiety
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-3-4-13(17)12(9-11)16(18)19/h3-4,9,17H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMPDLXIWDMVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol typically involves the reaction of 4-ethylpiperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The purification process may include distillation, crystallization, and filtration to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding nitroquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol moiety can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular pathways. The piperazine ring can interact with various receptors and enzymes, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Ethylpiperazin-1-yl)methyl]benzylamine
Uniqueness
4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol is unique due to the presence of both the nitrophenol and ethylpiperazine moieties, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
